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molecular formula C6H6F3N3 B1303363 2-Hydrazinyl-3-(trifluoromethyl)pyridine CAS No. 89570-83-2

2-Hydrazinyl-3-(trifluoromethyl)pyridine

Cat. No. B1303363
M. Wt: 177.13 g/mol
InChI Key: TWPMJXZSKBAITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886805

Procedure details

A solution of 200 g of 2-chloro-3-trifluoromethylpyridine in 500 ml of ethanol and 300 ml of hydrazine hydrate is heated under reflux for 6 hours. The solution is then concentrated in vacuo and, after cooling, the crystalline residue is then taken up with water, filtered off, washed with water and dried to give 145 g of 3-trifluoromethyl-2-hydrazinopyridine in the form of crystals melting at 72° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1.O.[NH2:13][NH2:14]>C(O)C>[F:9][C:8]([F:11])([F:10])[C:7]1[C:2]([NH:13][NH2:14])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(F)(F)F
Name
Quantity
300 mL
Type
reactant
Smiles
O.NN
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C(=NC=CC1)NN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 145 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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